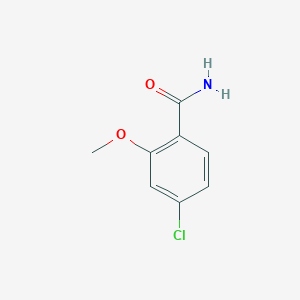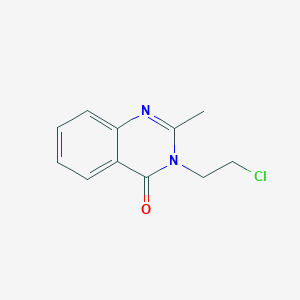
3-(2-chloroethyl)-2-methylquinazolin-4(3H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2-Chloroethyl)-2-methylquinazolin-4(3H)-one: is a heterocyclic organic compound that belongs to the quinazolinone family. Quinazolinones are known for their diverse biological activities and are often used as scaffolds in medicinal chemistry. This particular compound features a quinazolinone core with a 2-chloroethyl group at the 3-position and a methyl group at the 2-position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-chloroethyl)-2-methylquinazolin-4(3H)-one typically involves the following steps:
Starting Materials: The synthesis begins with 2-methylquinazolin-4(3H)-one as the core structure.
Chlorination: The 2-methylquinazolin-4(3H)-one is reacted with 2-chloroethylamine hydrochloride in the presence of a base such as sodium hydroxide or potassium carbonate. This reaction introduces the 2-chloroethyl group at the 3-position of the quinazolinone core.
Reaction Conditions: The reaction is usually carried out in an organic solvent such as dimethylformamide or dichloromethane at elevated temperatures (around 80-100°C) to facilitate the substitution reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
3-(2-Chloroethyl)-2-methylquinazolin-4(3H)-one can undergo various chemical reactions, including:
Nucleophilic Substitution: The chloroethyl group can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to modify the quinazolinone core or the substituents.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiolate, and sodium alkoxide. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide or acetonitrile.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.
Major Products Formed
Nucleophilic Substitution: Products include azido, thio, and alkoxy derivatives of the original compound.
Oxidation: Products may include quinazolinone derivatives with additional carbonyl or hydroxyl groups.
Reduction: Reduced forms of the quinazolinone core or the substituents.
Scientific Research Applications
3-(2-Chloroethyl)-2-methylquinazolin-4(3H)-one has several applications in scientific research:
Medicinal Chemistry: It serves as a scaffold for the development of potential therapeutic agents, particularly in the treatment of cancer and infectious diseases.
Biological Studies: The compound is used in studies to understand its interaction with biological targets such as enzymes and receptors.
Chemical Biology: It is employed as a probe to investigate cellular processes and pathways.
Industrial Applications: The compound is used in the synthesis of advanced materials and as an intermediate in the production of other chemical entities.
Mechanism of Action
The mechanism of action of 3-(2-chloroethyl)-2-methylquinazolin-4(3H)-one involves its interaction with specific molecular targets:
DNA Alkylation: The chloroethyl group can form covalent bonds with DNA, leading to cross-linking and disruption of DNA replication and transcription.
Enzyme Inhibition: The compound can inhibit enzymes involved in critical cellular processes, thereby exerting its biological effects.
Signal Transduction Pathways: It may modulate signal transduction pathways by interacting with receptors or other signaling molecules.
Comparison with Similar Compounds
Similar Compounds
2-Methylquinazolin-4(3H)-one: Lacks the 2-chloroethyl group and has different biological activities.
3-(2-Bromoethyl)-2-methylquinazolin-4(3H)-one: Similar structure but with a bromoethyl group instead of a chloroethyl group, leading to different reactivity and biological effects.
3-(2-Chloroethyl)-4(3H)-quinazolinone: Lacks the methyl group at the 2-position, which affects its chemical properties and biological activities.
Uniqueness
The presence of both the 2-chloroethyl and 2-methyl groups in 3-(2-chloroethyl)-2-methylquinazolin-4(3H)-one imparts unique chemical and biological properties. The chloroethyl group allows for DNA alkylation, while the methyl group enhances the compound’s stability and lipophilicity, making it a valuable scaffold in medicinal chemistry.
Properties
CAS No. |
59760-87-1 |
|---|---|
Molecular Formula |
C11H11ClN2O |
Molecular Weight |
222.67 g/mol |
IUPAC Name |
3-(2-chloroethyl)-2-methylquinazolin-4-one |
InChI |
InChI=1S/C11H11ClN2O/c1-8-13-10-5-3-2-4-9(10)11(15)14(8)7-6-12/h2-5H,6-7H2,1H3 |
InChI Key |
PMLBBMXYNJQOIS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=CC=CC=C2C(=O)N1CCCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


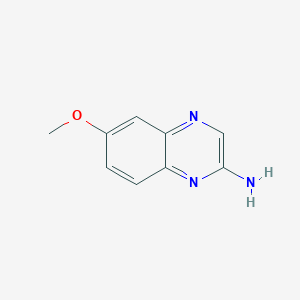

![4-(5-Chloro-1H-pyrrolo[2,3-b]pyridin-3-yl)thiazol-2-amine](/img/structure/B8786316.png)
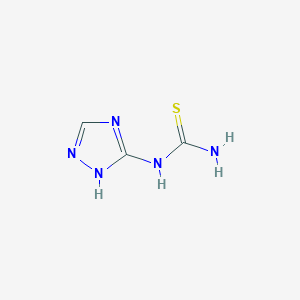
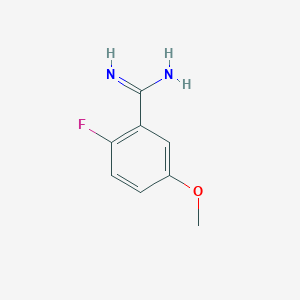
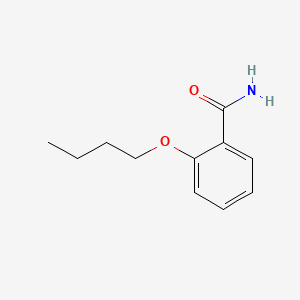
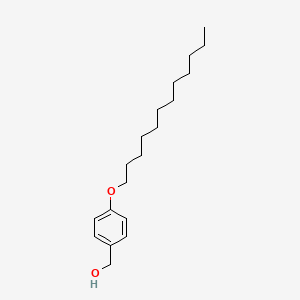
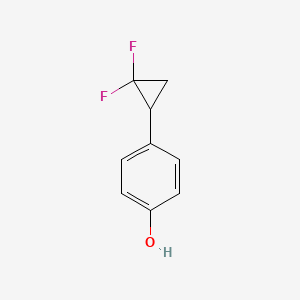
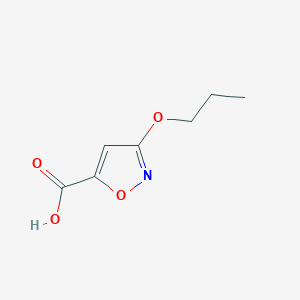


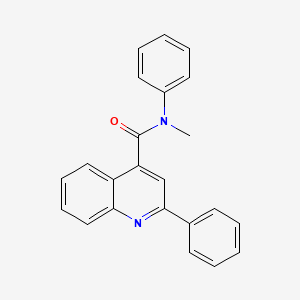
![2-methyl-2,4-dihydro-1H-pyrido[3,4-b]pyrazin-3-one](/img/structure/B8786397.png)
